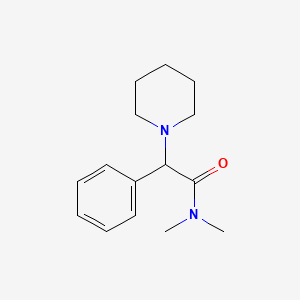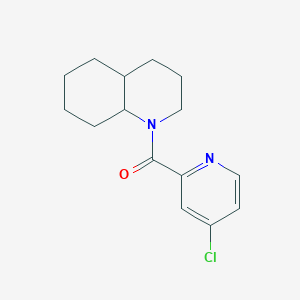
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential use in medicinal chemistry. This compound is also known as AIPP and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of AIPP is not fully understood. However, it is believed that AIPP acts by inhibiting certain enzymes that are involved in cell growth and proliferation. AIPP has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and physiological effects:
AIPP has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and has been shown to reduce the levels of certain inflammatory cytokines. AIPP has also been found to reduce the levels of reactive oxygen species, which are known to cause damage to cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using AIPP in lab experiments is its high purity and stability. AIPP has also been found to be relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using AIPP is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are many future directions for research involving AIPP. One potential area of research is the development of AIPP analogs that have improved activity against specific cancer cell lines. Another potential area of research is the study of AIPP in combination with other drugs, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of AIPP and to identify the specific pathways that it targets.
Synthesis Methods
The synthesis of AIPP involves the reaction of 1-(1H-indol-3-yl)propan-1-one with acetylpiperazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Scientific Research Applications
AIPP has been extensively studied for its potential use in medicinal chemistry. It has shown activity against various cancer cell lines and has been found to inhibit the growth of tumors in animal models. AIPP has also been studied for its potential use as an anti-inflammatory agent and has shown activity in reducing inflammation in animal models.
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(19-7-9-20(10-8-19)13(2)21)17(22)15-11-18-16-6-4-3-5-14(15)16/h3-6,11-12,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJTWMJLXZYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)






